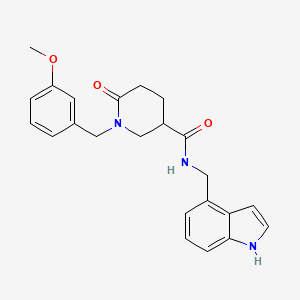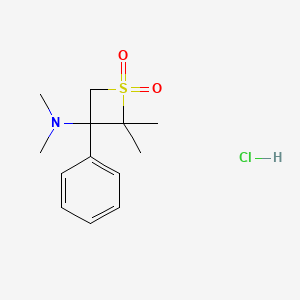![molecular formula C26H18N4O3S B6083003 2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B6083003.png)
2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and has a unique chemical structure that makes it suitable for various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide is not fully understood. However, it is believed that this compound exerts its effects through various pathways, including inhibition of enzymes involved in cell proliferation, induction of apoptosis, and modulation of the immune system.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide has various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of various cancer cell lines.
2. Modulation of the immune system: Research has demonstrated that this compound can modulate the immune system and enhance immune responses.
3. Induction of apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide in lab experiments include its unique chemical structure, its potential applications in various fields, and its significant antimicrobial, anticancer, and anti-inflammatory properties. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are various future directions for research on 2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide, including:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in drug development.
3. Evaluation of the toxicity and safety of this compound in vivo.
4. Development of new synthetic methods for this compound.
5. Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide is a chemical compound that has significant potential in various scientific research fields. This compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties and has unique chemical properties that make it suitable for various studies. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in drug development and other fields.
Métodos De Síntesis
The synthesis method of 2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide involves the reaction of 2-acetylpyridine, phenyl isothiocyanate, and 2-nitrobenzaldehyde in the presence of a base. The reaction results in the formation of the desired compound, which can be purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide has various scientific research applications, including:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
2. Anticancer activity: Research has shown that this compound has potential anticancer properties and can induce apoptosis in cancer cells.
3. Anti-inflammatory activity: Studies have demonstrated that this compound has anti-inflammatory properties and can reduce inflammation in various tissues.
Propiedades
IUPAC Name |
2-[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3S/c27-16-22-21(20-13-7-8-14-24(20)30(32)33)15-23(18-9-3-1-4-10-18)29-26(22)34-17-25(31)28-19-11-5-2-6-12-19/h1-15H,17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRFDZZOJFILSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3[N+](=O)[O-])C#N)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)
![1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)

![4-(2-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6082954.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6082964.png)
![methyl 4,5-dimethoxy-2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B6082975.png)

![3-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6082979.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B6082992.png)
![methyl 2-{[(2-undecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6082998.png)
![1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6083013.png)
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-1,2,3,4-tetrahydro-1-acridinol 2-butenedioate (salt)](/img/structure/B6083021.png)
![6-[(2-chloroethyl)sulfonyl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B6083028.png)